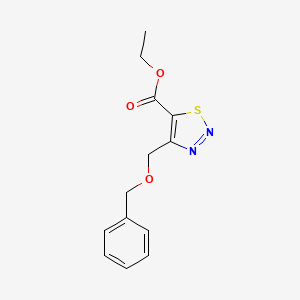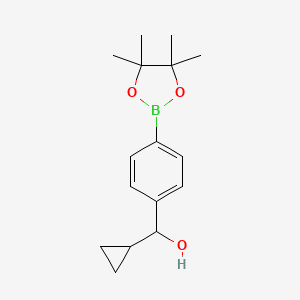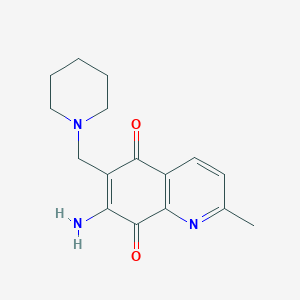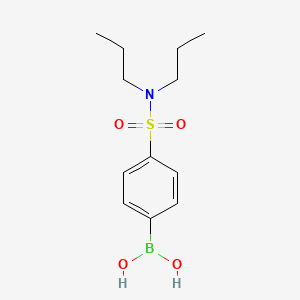
5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one is a flavonoid compound known for its antioxidant properties. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their beneficial effects on health. This compound, in particular, has been studied for its potential therapeutic applications due to its ability to scavenge free radicals and reduce oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction between a hydroxybenzaldehyde and a hydroxyacetophenone in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one has numerous scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative damage.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations
Mecanismo De Acción
The mechanism of action of 5,6,7-trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one involves its ability to donate hydrogen atoms or electrons to neutralize free radicals. This compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress and preventing cellular damage. The pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- 5,6,7-Trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 5,6,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one
Uniqueness
5,6,7-Trihydroxy-2-(3-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which enhances its antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals and contributes to its high reactivity in various chemical reactions .
Propiedades
Número CAS |
848733-98-2 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
5,6,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |
Clave InChI |
JNEATACIZZZBLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl-](/img/structure/B11844647.png)

![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)





![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)

![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
